PF-3845

Activity-Based Protein Profiling (ABPP) Off-Target Selectivity Carboxylesterase

PF-3845 is the benchmark covalent FAAH inhibitor with Ki=230nM and negligible FAAH-2 activity (IC50>10μM). Unlike URB597, it avoids hepatic carboxylesterase off-targets, confirmed by ABPP. Orally bioavailable, brain-penetrant, and elevates anandamide for 24h—ideal for sub-chronic pain models. Chemically phenocopies FAAH−/− state for acute studies. Choose PF-3845 when mechanistic fidelity and reproducible results matter.

Molecular Formula C24H23F3N4O2
Molecular Weight 456.5 g/mol
CAS No. 1196109-52-0
Cat. No. B1684308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-3845
CAS1196109-52-0
SynonymsPF 3845
PF-3845
PF3845
Molecular FormulaC24H23F3N4O2
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32)
InChIKeyNBOJHRYUGLRASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-3845 (CAS 1196109-52-0): A Covalent, Highly Selective FAAH Inhibitor for Endocannabinoid System Research and In Vivo Pain Studies


PF-3845 is a piperidine urea-based small molecule that acts as a potent, selective, and irreversible covalent inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) [1]. It functions by carbamylating the catalytic serine residue (Ser241) of FAAH, leading to prolonged inactivation of the enzyme [2]. PF-3845 is widely used as a chemical probe to study the endocannabinoid system, particularly in models of inflammatory pain, neuroinflammation, and anxiety, due to its ability to significantly elevate brain AEA levels for up to 24 hours [3]. It is characterized by a Ki value of 230 nM for FAAH and negligible activity against the related FAAH-2 enzyme [4]. The compound is orally bioavailable, crosses the blood-brain barrier, and is supplied as a research-grade chemical (purity >98%) for in vitro and in vivo applications .

Why PF-3845 Cannot Be Interchanged with Other FAAH Inhibitors: Critical Differences in Selectivity, Kinetics, and In Vivo Pharmacology


While several FAAH inhibitors are commercially available (e.g., URB597, PF-04457845, JNJ-1661010), they exhibit distinct pharmacological profiles that render them non-interchangeable for research and drug discovery applications [1]. PF-3845 differentiates itself through a unique combination of covalent irreversible inhibition, a moderate binding affinity (Ki = 230 nM) that may offer a wider therapeutic window, and a distinct selectivity profile [2]. Unlike the more potent, urea-based PF-04457845 (IC50 = 7.2 nM), which was advanced to clinical trials, PF-3845 serves as a valuable benchmark tool compound for basic research due to its well-characterized mechanism and extensive use in the scientific literature [3]. Compared to the carbamate inhibitor URB597 (IC50 = 4.6 nM), PF-3845 demonstrates superior off-target selectivity in vivo, as shown by activity-based protein profiling (ABPP), avoiding the inhibition of hepatic carboxylesterases [4]. Furthermore, PF-3845 exhibits negligible activity against FAAH-2 (IC50 > 10 μM), an important consideration for studies where FAAH-2 expression (e.g., in human tissues or specific species like rabbits) may be a confounding factor [5]. These nuanced differences in target engagement, off-target liabilities, and pharmacodynamic duration mean that substituting PF-3845 with a more potent or less selective analog can lead to divergent experimental outcomes and flawed mechanistic interpretations.

Quantitative Differentiation of PF-3845: Head-to-Head Comparisons and Benchmarking Data Against Key FAAH Inhibitor Comparators


In Vivo Selectivity Advantage Over URB597: Absence of Hepatic Carboxylesterase Inhibition in ABPP Assays

In a direct head-to-head comparison, PF-3845 demonstrated superior in vivo selectivity compared to the widely used FAAH inhibitor URB597. When administered to mice (10 mg/kg, i.p., 2 hr), PF-3845 selectively inhibited FAAH in the brain without affecting other serine hydrolases. In stark contrast, URB597 exhibited significant off-target activity, potently inhibiting several hepatic carboxylesterases, as visualized by ABPP using the FP-rhodamine probe [1]. This data is critical for researchers concerned with compound-specific off-target effects that could confound phenotypic readouts.

Activity-Based Protein Profiling (ABPP) Off-Target Selectivity Carboxylesterase

Differential FAAH-2 Selectivity: Negligible Activity Against the Human FAAH-2 Isoform

PF-3845 displays negligible activity against the human FAAH-2 isoform, with an IC50 > 10 μM [1]. This contrasts with URB597, which is known to inhibit FAAH-2 [2]. This selectivity profile is crucial for studies aiming to isolate FAAH-1-dependent signaling, particularly in human-derived cells or tissues that express both isoforms, or when using species like rabbits where FAAH-2 plays a more prominent role [3]. Researchers requiring a dual FAAH-1/FAAH-2 inhibitor would need to select URB597, whereas PF-3845 is the appropriate tool for FAAH-1-specific interrogation.

FAAH-2 Selectivity Isoform Specificity Human-Relevant Models

Kinetic Efficiency (kinact/Ki) Superior to PF-750 and URB597

PF-3845 exhibits a kinact/Ki value that is 10- to 20-fold higher than the related compound PF-750 and the carbamate inhibitor URB597 . The kinact/Ki ratio is a key parameter for irreversible covalent inhibitors, representing the efficiency of the two-step inhibition process (initial binding followed by covalent bond formation). A higher value indicates a more efficient and sustained inactivation of the target enzyme at a given concentration. This superior kinetic efficiency translates to prolonged pharmacodynamic effects in vivo, such as sustained elevation of brain AEA for up to 24 hours [1].

Covalent Inhibition Kinetics kinact/Ki Mechanism of Action

In Vivo Brain AEA Elevation: Magnitude and Duration Comparable to FAAH Knockout

A single intraperitoneal dose of PF-3845 (10 mg/kg) in mice results in a rapid and sustained (>10-fold) elevation of brain anandamide (AEA) levels for up to 24 hours [1]. This magnitude and duration of effect is comparable to that observed in global FAAH knockout (FAAH-/-) mice, confirming complete and prolonged target engagement in the central nervous system [2]. This robust pharmacodynamic response is a key differentiator, as some FAAH inhibitors may have shorter durations of action or fail to achieve this level of target coverage in the brain.

Brain Anandamide (AEA) Endocannabinoid Tone Pharmacodynamics

High-Value Research and Discovery Applications for PF-3845 Based on Validated Pharmacological Differentiation


In Vivo Studies of Endocannabinoid-Mediated Inflammatory Pain

PF-3845 is the benchmark tool for investigating the role of FAAH and elevated AEA in models of inflammatory pain. It has been shown to produce dose-dependent inhibition of mechanical allodynia, with a minimum effective dose (MED) of 3 mg/kg (p.o.) and efficacy comparable to or greater than naproxen (10 mg/kg, p.o.) at higher doses (10-30 mg/kg) [1]. Its long duration of action (up to 24 hours) makes it ideal for sub-chronic pain studies [2]. Its superior selectivity over URB597 ensures that observed analgesic effects are not confounded by off-target enzyme inhibition .

ABPP-Based Target Engagement and Selectivity Profiling

Due to its clean selectivity profile as validated by activity-based protein profiling (ABPP), PF-3845 is an excellent choice for studies where off-target serine hydrolase inhibition must be minimized [1]. It can be used as a selective FAAH blocking agent in competitive ABPP workflows to map the expression and activity of other serine hydrolases in complex proteomes, or to confirm that a newly developed inhibitor does not engage other enzymes in the serine hydrolase superfamily [2].

Neuroscience Research on Anxiety, Nausea, and Cognition

PF-3845 has demonstrated differential efficacy in models of acute nausea, where it suppressed nausea-like behavior (10 mg/kg) via a PPARα-dependent mechanism, an effect not observed with URB597 at the same dose [1]. This unique pharmacological signature makes PF-3845 a specific tool for dissecting the complex roles of PPARα and CB1 receptor signaling downstream of FAAH inhibition in the regulation of nausea, anxiety, and other neurobehavioral processes [2].

Pharmacological Phenocopying of FAAH Knockout Models

PF-3845's ability to rapidly and completely inactivate brain FAAH and elevate AEA levels to a degree comparable to global FAAH knockout (FAAH-/-) mice allows researchers to chemically 'phenocopy' the knockout state [1]. This is particularly useful for acute or temporally-controlled studies where the developmental adaptations or chronic compensatory mechanisms inherent in a constitutive knockout model could obscure the interpretation of results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-3845

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.